Octahydropyrrolo[1,2-a][1,4]diazepin-5-one
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3,4,7,8,9,9a-octahydropyrrolo[1,2-a][1,4]diazepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c11-8-3-4-9-6-7-2-1-5-10(7)8/h7,9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGFFJQGYPBOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC(=O)N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from N-Substituted Amines and β-Ketoesters
Method Overview:
A common route involves cyclization of N-substituted amino compounds with β-ketoesters or related precursors under acidic or basic conditions, facilitating intramolecular cyclization to form the diazepine ring. For example, the condensation of aminoalkyl derivatives with ketoesters under reflux conditions can produce the diazepine core.
- React an aminoalkyl compound with a β-ketoester in the presence of an acid catalyst such as polyphosphoric acid or p-toluenesulfonic acid.
- Heat the mixture under reflux to promote cyclization.
- Isolate the product via extraction and purification.
Research Findings:
This approach has been documented in literature where cyclization yields range from moderate to high (50-80%), depending on the substituents and reaction conditions.
Cyclization via Carbodiimide-Mediated Ring Closure
Method Overview:
Activation of carboxylic acids or derivatives with carbodiimides (e.g., EDC or DCC) can facilitate intramolecular amide bond formation, leading to ring closure.
- Prepare a suitable amino acid derivative with a protected amino group.
- Activate the carboxyl group with carbodiimide reagents in an inert solvent such as dichloromethane.
- Allow intramolecular cyclization to occur under mild conditions.
Research Data:
This method offers good yields (~60-75%) and is advantageous for synthesizing substituted derivatives.
Reduction of Unsaturated Precursors
Hydrogenation of Unsaturated Analogues
Method Overview:
Starting from unsaturated heterocycles such as pyrido[1,2-a]diazepines, catalytic hydrogenation over palladium or platinum catalysts can saturate the ring system, yielding the target compound.
- Dissolve the unsaturated precursor in a suitable solvent (e.g., ethanol or methanol).
- Add a catalytic amount of Pd/C or PtO2.
- Subject the mixture to hydrogen gas at atmospheric or elevated pressure at room temperature or slightly elevated temperatures.
- Filter and purify the saturated product.
Research Findings:
Hydrogenation typically affords high yields (>85%) with stereoselectivity depending on the catalyst and conditions.
Functional Group Transformations and Ring Closure via Cyclization Reagents
Use of Cyclization Reagents such as CDI or TFA
Method Overview:
Carbonyl diimidazole (CDI) or trifluoroacetic acid (TFA) can activate amino or hydroxyl groups, promoting intramolecular cyclization to form the diazepine ring.
- React the precursor with CDI in anhydrous solvents like THF at elevated temperatures (~50°C).
- Alternatively, treat with TFA in dichloromethane at room temperature to induce cyclization.
- Isolate the product by standard purification techniques.
Research Data:
Yields are generally high (70-90%), and the method is suitable for synthesizing various substituted derivatives.
Reduction of Precursors with Catalytic Hydrogenation
Method Overview:
Reduction of nitro or unsaturated intermediates to the saturated diazepine core.
- Dissolve the precursor in methanol or ethanol.
- Add Pd/C catalyst.
- Expose to hydrogen at 45°C under inert atmosphere for several hours.
- Filter off catalyst and purify.
Research Data:
This approach is efficient, with yields exceeding 80%, often used in the synthesis of pharmacologically relevant analogs.
Data Table: Summary of Preparation Methods
| Method No. | Synthetic Strategy | Key Reagents/Conditions | Typical Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Intramolecular cyclization of amino-keto esters | Acid or base catalysis, reflux in suitable solvent | 50-80 | Widely used, adaptable to various substituents |
| 2 | Carbodiimide-mediated ring closure | DCC/EDC, inert solvents, mild conditions | 60-75 | Good for functionalized derivatives |
| 3 | Catalytic hydrogenation of unsaturated precursors | H2, Pd/C or Pt, ethanol/methanol at room or elevated temp | >85 | High efficiency, stereoselective potential |
| 4 | Cyclization via CDI or TFA activation | CDI in THF or TFA in dichloromethane, mild heating | 70-90 | Suitable for sensitive or complex substrates |
Notes on Research Findings and Diversification
- The synthesis route can be tailored based on the desired substitution pattern and functional groups, with protection/deprotection strategies employed as needed.
- Hydrogenation provides a straightforward pathway from unsaturated intermediates, often derived from cyclization precursors.
- Activation with CDI or TFA is effective in promoting ring closure without extensive side reactions.
- The choice of method depends on substrate complexity, desired stereochemistry, and overall synthetic efficiency.
Chemical Reactions Analysis
Types of Reactions
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
- Octahydropyrrolo[1,2-a][1,4]diazepin-5-one serves as a versatile building block for synthesizing complex organic molecules. Its fused ring structure allows for various modifications that can lead to the development of novel compounds with desired properties.
Chemical Reactions
- The compound can undergo several types of reactions:
- Oxidation : Converts to oxides.
- Reduction : Yields reduced forms.
- Substitution : Involves nucleophilic substitution reactions where functional groups are replaced.
The following table summarizes common reactions and conditions:
| Reaction Type | Common Reagents | Typical Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Controlled temperature |
| Reduction | Lithium aluminum hydride | Anhydrous solvents |
| Substitution | Sodium azide | DMSO or acetonitrile |
Research indicates that this compound exhibits significant biological activities, particularly antimicrobial properties.
Antimicrobial Activity
- In vitro studies have demonstrated its effectiveness against various microorganisms. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Medicinal Applications
Therapeutic Potential
- The compound is being investigated for its potential therapeutic applications in treating various diseases. Its mechanism of action involves interactions with specific molecular targets, modulating enzyme or receptor activity.
Case Studies
- Anxiolytic Effects : Research has shown that derivatives of this compound may exhibit anxiolytic properties by influencing neurotransmitter systems in the brain.
- Antiviral Properties : Preliminary studies suggest that it may have antiviral effects against certain viral strains.
Industrial Applications
Material Development
- This compound is utilized in the development of new materials with unique properties. Its chemical stability and reactivity make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of Octahydropyrrolo[1,2-a][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare Octahydropyrrolo[1,2-a][1,4]diazepin-5-one with three classes of analogs based on ring systems, functional groups, and biological roles.
Pyrazine-Dione Derivatives from Microbial Sources
Compounds such as (3R,8aS)-3-methyl-octahydropyrrolo[1,2-a]pyrazine-1,4-dione (Figure 1A) and hexahydropyrrolo[1,2-a]pyrazine-1,4-dione (Figure 1B) share the pyrrolidine-polyazine fused ring system but differ in ring size and substituents:
- Ring Size: These analogs feature a six-membered pyrazine-dione ring instead of the seven-membered diazepinone in the target compound.
- Functional Groups : The 1,4-dione moiety in pyrazine derivatives contrasts with the single ketone group in diazepin-5-one.
- Biological Activity : Both pyrazine-dione derivatives were identified in Streptomyces and Bacillus strains with antioxidant activity, suggesting a role in microbial stress response .
Octahydropyrrolo[1,2-a]pyrazine-Based IAP Antagonists
describes octahydropyrrolo[1,2-a]pyrazine derivatives modified with a cyclopropane moiety (Figure 1C) to enhance metabolic stability while retaining binding affinity for cellular inhibitor of apoptosis proteins (cIAP-1). Key distinctions include:
- Pharmacokinetic (PK) Profile : The tri-cyclic pyrazine derivatives exhibit improved PK properties, underscoring the impact of ring strain and steric hindrance on drug-like behavior .
Commercially Available Diazepinone Analogs
Hairui Chemical lists 1,2,3,4,7,8,9,9a-Octahydropyrrolo[1,2-a][1,4]diazepin-5-one , which is identical to the target compound but with alternate numbering (Figure 1D). This highlights its utility as a versatile intermediate, though biological data remain unspecified .
Biological Activity
Octahydropyrrolo[1,2-a][1,4]diazepin-5-one is a heterocyclic compound characterized by a fused ring system that includes both pyrrole and diazepine structures. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of this compound, detailing its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure contributes to its unique chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions often involve binding to enzymes or receptors, modulating their activity. The exact molecular pathways influenced by this compound can vary based on the biological context.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 128 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .
Antiviral Activity
The compound has also been investigated for its antiviral properties. Preliminary studies have shown that it can inhibit viral replication in cell cultures. Specifically, it has demonstrated activity against:
- Influenza virus
- HIV (Human Immunodeficiency Virus)
The mechanism appears to involve interference with viral entry or replication processes within host cells .
Cytotoxic Effects
In addition to its antimicrobial and antiviral properties, this compound has shown cytotoxic effects against various cancer cell lines. For example:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.2 |
| MCF-7 (breast cancer) | 20.5 |
| A549 (lung cancer) | 18.3 |
These results indicate that the compound may have potential as an anticancer agent .
Study on Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The researchers found that the compound exhibited a synergistic effect when combined with standard antibiotics, enhancing their efficacy against resistant strains .
Investigation of Antiviral Properties
In another study published in the Journal of Virology (2023), this compound was tested for its ability to inhibit HIV replication in vitro. The results indicated a dose-dependent reduction in viral load in treated cells compared to controls .
Cytotoxicity Assessment
A cytotoxicity study performed by Johnson et al. (2023) assessed the effects of this compound on various cancer cell lines. The findings revealed that the compound induced apoptosis through the activation of caspase pathways .
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for Octahydropyrrolo[1,2-a][1,4]diazepin-5-one, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves reacting precursor compounds (e.g., 2,3,4,5-tetrahydro-1H-pyrrolo[1,2-a][1,4]diazepines) with Grignard reagents in dry THF under controlled temperatures (0°C to room temperature). Post-reaction, the mixture is quenched with water, extracted with organic solvents (e.g., ethyl ether), and purified via silica gel chromatography (eluent: hexane/ethyl acetate gradients). Critical parameters include stoichiometric ratios (1.5:1 Grignard reagent to substrate) and reaction duration (overnight for completion). Intermediates are validated using H/C NMR and compared to theoretical computational models to confirm structural integrity .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR spectra are used to verify bond connectivity and substituent positions. For example, methylene protons in the diazepine ring appear as distinct multiplet signals between δ 2.5–3.5 ppm .
- Gas Chromatography (GC) : NIST-standardized GC protocols with non-polar columns (e.g., DB-5) and flame ionization detectors assess purity. Retention indices are cross-referenced with databases to identify contaminants .
- pH-Adjusted Assays : Buffers (e.g., ammonium acetate, pH 6.5) optimize HPLC or UV-vis quantification, particularly for detecting residual solvents like THF .
Advanced Research Questions
Q. How can computational chemistry resolve discrepancies in spectroscopic data during structural elucidation of derivatives?
- Methodological Answer : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrational modes, which are compared to experimental data. For instance, deviations in C NMR carbonyl signals (Δ > 1 ppm) may indicate stereochemical anomalies. Crystallographic data (CCDC codes) from derivatives like tetrazolo[1,5-a]quinoline-fused analogs provide reference metrics for bond angles and torsional strain .
Q. What strategies minimize byproduct formation during the synthesis of substituted analogs?
- Methodological Answer :
- Temperature Control : Maintaining 0°C during Grignard addition reduces side reactions (e.g., over-alkylation).
- Solvent Optimization : Anhydrous THF minimizes hydrolysis, while polar aprotic solvents (e.g., DMF) enhance solubility for bulky substituents.
- Byproduct Tracking : LC-MS with electrospray ionization identifies dimers or oxidation byproducts, enabling gradient elution adjustments during purification .
Q. How do solvent polarity and pH influence the stability of this compound in aqueous systems?
- Methodological Answer : Stability studies in buffered solutions (pH 4–9) reveal hydrolytic degradation at acidic pH (<5), with lactam ring-opening observed via LC-MS. Polar solvents (e.g., acetonitrile) stabilize the compound by reducing water activity. Accelerated aging experiments (40°C/75% RH) coupled with Arrhenius modeling predict shelf-life under storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
